molecular formula C19H15N3O2 B14733349 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine CAS No. 2675-31-2

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine

Cat. No.: B14733349
CAS No.: 2675-31-2
M. Wt: 317.3 g/mol
InChI Key: DZWDBQRMNOTDAA-UHFFFAOYSA-N
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Description

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine can be synthesized through the condensation reaction between benzophenone and 4-nitrophenylhydrazine. The reaction typically involves the following steps:

    Preparation of Benzophenone: Benzophenone is prepared by the oxidation of diphenylmethane using an oxidizing agent such as potassium permanganate.

    Condensation Reaction: Benzophenone is then reacted with 4-nitrophenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazone moiety. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone Hydrazone: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    4-Nitrophenylhydrazine: Lacks the diphenylmethylidene group, leading to different applications and biological activities.

    Diphenylmethylidene Hydrazine:

Uniqueness

1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both diphenylmethylidene and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

2675-31-2

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-(benzhydrylideneamino)-4-nitroaniline

InChI

InChI=1S/C19H15N3O2/c23-22(24)18-13-11-17(12-14-18)20-21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H

InChI Key

DZWDBQRMNOTDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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